3-(2-Bromo-4-chlorophenoxy)propanoic acid
Description
The exploration of novel chemical compounds is a cornerstone of scientific advancement, driving innovation in medicine, agriculture, and materials science. Understanding a specific molecule requires a multi-faceted approach, beginning with its classification and the historical context of chemically similar substances. The functional groups within a molecule's structure provide clues to its potential properties and reactivity. For 3-(2-Bromo-4-chlorophenoxy)propanoic acid, this involves an analysis of halogenated phenoxyalkanoic acids and the propanoic acid moiety.
This compound belongs to the class of halogenated phenoxyalkanoic acids. This group of compounds is characterized by a phenyl ring substituted with halogen atoms and an ether linkage to an alkanoic acid. This structural motif is shared by some of the most well-known and historically significant herbicides. nih.govwikipedia.org These compounds often act as synthetic auxins, mimicking the plant growth hormone indole-3-acetic acid (IAA). nih.gov At elevated concentrations, they induce uncontrolled and rapid growth in broad-leaf plants, ultimately leading to their demise. nih.gov
The specific halogen substitutions on the phenoxy group, in this case, bromine and chlorine, are known to influence the physicochemical and biological properties of molecules, including their antimicrobial and pharmacological activities. nih.gov The presence of both bromine and chlorine on the phenoxy ring of this compound suggests a unique electronic and steric profile that could modulate its biological interactions, though specific research is lacking.
The study of halogenated phenoxyalkanoic acids has a rich history, dating back to the 1940s with the development of the first selective herbicides. wikipedia.org Compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA) were among the first to be widely commercialized and revolutionized agricultural weed control. wikipedia.org
The success of these initial compounds spurred further research into related structures, including those with a propanoic acid side chain instead of an acetic acid one. This led to the development of herbicides like mecoprop (B166265) (MCPP) and dichlorprop (B359615) (DCPP). wikipedia.orgdss.go.th These "second-generation" phenoxy herbicides often exhibit stereoisomerism, with the biological activity typically residing in only one of the enantiomers. wikipedia.orgoup.com This historical progression highlights a long-standing interest in modifying the core phenoxyalkanoic acid structure to fine-tune herbicidal activity and selectivity.
Table 1: Prominent Halogenated Phenoxyalkanoic Acid Herbicides
| Compound Name | Year Introduced | Chemical Class | Primary Use |
|---|---|---|---|
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 1946 | Phenoxyacetic acid | Control of broadleaf weeds wikipedia.org |
| (4-chloro-2-methylphenoxy)acetic acid (MCPA) | 1940s | Phenoxyacetic acid | Control of broadleaf weeds wikipedia.org |
| Mecoprop (MCPP) | Post-1950s | Phenoxypropionic acid | Control of broadleaf weeds wikipedia.orgwikipedia.org |
| Dichlorprop (DCPP) | Post-1950s | Phenoxypropionic acid | Control of broadleaf weeds dss.go.th |
The propanoic acid group (CH₃CH₂COOH) is a fundamental building block in organic chemistry and biochemistry. fiveable.me As a short-chain fatty acid, it is a colorless, corrosive liquid with a pungent odor. fiveable.me In biological systems, propanoic acid and its derivatives, known as propionates, play several vital roles. For instance, it is produced by gut bacteria during the fermentation of dietary fibers and is involved in human metabolism as an energy source. creative-proteomics.comnajah.edu
The carboxylic acid group is the defining feature of propanoic acid, allowing it to participate in a wide range of chemical reactions, such as esterification. fiveable.me This functional group is also crucial for the biological activity of many compounds. Arylpropionic acid derivatives, for example, are a major class of non-steroidal anti-inflammatory drugs (NSAIDs), including well-known medications like ibuprofen (B1674241) and ketoprofen. orientjchem.orghumanjournals.com The carboxyl group in these molecules is often essential for their pharmacological effect. ijpsr.com Furthermore, propanoic acid itself possesses antimicrobial properties, making it useful as a preservative in food and animal feed. fiveable.mewisdomlib.org
Table 2: Properties and Roles of the Propanoic Acid Moiety
| Property/Role | Description |
|---|---|
| Chemical Structure | A three-carbon carboxylic acid (C₃H₆O₂) creative-proteomics.com |
| Acidity | A weak acid with a pKa of 4.87, it partially dissociates in water. fiveable.me |
| Biological Production | Produced by gut microbiota through fermentation of dietary fiber. creative-proteomics.com |
| Metabolic Function | Serves as an energy source in human metabolism. creative-proteomics.com |
| Pharmacological Core | Forms the backbone of arylpropionic acid NSAIDs. orientjchem.orghumanjournals.com |
| Antimicrobial Activity | Inhibits the growth of microorganisms, used as a preservative. fiveable.mewisdomlib.org |
Despite the extensive research into the broader class of halogenated phenoxyalkanoic acids, there is a significant lack of publicly available scientific literature specifically investigating this compound. A search of chemical databases confirms its existence, providing basic chemical identifiers.
Table 3: Chemical Identification of this compound
| Identifier | Value |
|---|---|
| CAS Number | 98590-32-0 |
| Molecular Formula | C₉H₈BrClO₃ |
| Molecular Weight | 279.52 g/mol |
However, there are no detailed studies on its synthesis, characterization, potential biological activities, or environmental fate. This represents a substantial knowledge gap. The compound's structure, combining a brominated and chlorinated phenoxy group with a propanoic acid side chain, suggests that it could possess herbicidal, antimicrobial, or other pharmacological properties, but without empirical data, these remain speculative. Future research would be needed to synthesize this compound, characterize its physical and chemical properties, and screen it for various biological activities to understand its potential applications and significance.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-bromo-4-chlorophenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c10-7-5-6(11)1-2-8(7)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSPEOKXKCJLJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Approaches to the Aryloxyalkanoic Acid Framework
The creation of the aryloxyalkanoic acid structure is a critical step in the synthesis of the target molecule. This typically involves forming an ether bond between a phenol (B47542) and a propanoic acid derivative.
A common and effective method for forming the ether linkage in aryloxyalkanoic acids is the Williamson ether synthesis. numberanalytics.comnumberanalytics.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. numberanalytics.comyoutube.com In the context of 3-(2-Bromo-4-chlorophenoxy)propanoic acid synthesis, this translates to the reaction of a 2-bromo-4-chlorophenoxide with a 3-halopropanoic acid precursor.
Etherification Reactions for Phenoxy Linkage Formation
Alkylation of Phenols with Halogenated Propanoic Acid Precursors
The alkylation of 2-bromo-4-chlorophenol (B154644) with a 3-halopropanoic acid, such as 3-bromopropanoic acid, is a direct application of the Williamson ether synthesis. gordon.edufrancis-press.com The reaction proceeds by first deprotonating the phenol with a suitable base to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the 3-halopropanoic acid, displacing the halide and forming the desired ether linkage. youtube.com
The choice of the halogenated propanoic acid precursor is important. 3-Bromopropanoic acid can be prepared by the reaction of acrylic acid with hydrobromic acid. orgsyn.orggoogle.com
Role of Reaction Conditions in Yield Optimization
The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. numberanalytics.com
Bases: Strong bases are typically used to ensure complete deprotonation of the phenol. numberanalytics.com Common choices include sodium hydride (NaH), sodium hydroxide (B78521) (NaOH), and potassium carbonate (K2CO3). numberanalytics.comresearchgate.net The selection of the base can influence the reaction rate and the potential for side reactions.
Solvents: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide ion. numberanalytics.comnumberanalytics.com The choice of solvent can significantly impact the reaction yield. numberanalytics.com
Table 1: Influence of Base and Solvent on Williamson Ether Synthesis Yield
| Base | Solvent | Typical Yield (%) |
| Sodium Hydride (NaH) | Dimethylformamide (DMF) | 85 |
| Potassium tert-butoxide (KOtBu) | Dimethyl Sulfoxide (DMSO) | 90 |
| Sodium Hydroxide (NaOH) | Water (H₂O) | 40 |
This table provides illustrative data on how the choice of base and solvent can impact the yield of Williamson ether synthesis reactions. numberanalytics.com
The synthesis of the starting material, 2-bromo-4-chlorophenol, requires the selective introduction of bromine and chlorine atoms onto the phenol ring. The hydroxyl group of phenol is a strongly activating ortho-, para-director for electrophilic aromatic substitution.
Introduction of Halogen Substituents on the Aromatic Ring
Selective Bromination and Chlorination Techniques
The direct halogenation of phenol can lead to a mixture of products. ontosight.ai Therefore, regioselective methods are necessary to obtain the desired 2-bromo-4-chlorophenol.
One approach involves the bromination of 4-chlorophenol. Since the para position is already occupied by chlorine, the incoming bromine electrophile is directed to the ortho positions. To improve selectivity and yield, various brominating agents and catalysts can be employed. For instance, the use of bromine in acetic acid with sodium acetate (B1210297) as a base can minimize the formation of di-brominated byproducts.
Alternatively, one can start with 2-bromophenol (B46759) and introduce the chlorine atom at the para position. The use of N-chlorosuccinimide (NCS) in acetonitrile (B52724) with a sulfuric acid catalyst has been shown to be effective for the para-chlorination of 2-bromophenol, yielding 2-bromo-4-chlorophenol in good yield. chemicalbook.com
Regioselective Functionalization Strategies
Achieving high regioselectivity in the halogenation of phenols is a key challenge. The choice of halogenating agent, solvent, and catalyst can significantly influence the product distribution. For example, in the bromination of 2-chlorophenol, the use of a catalyst like triethylamine (B128534) hydrochloride in chlorobenzene (B131634) can direct the bromine to the para position, minimizing the formation of the undesired 2,6-isomer and resulting in a high yield of 4-bromo-2-chlorophenol. google.com
The relative reactivity of halogens also plays a role. Bromination is generally more selective than chlorination. youtube.comkhanacademy.org This is because the rate-determining step for bromination is more endothermic, leading to a transition state that more closely resembles the intermediate carbocation, thus favoring the formation of the more stable intermediate. youtube.com
Table 2: Comparison of Chlorination vs. Bromination Selectivity of Propane
| Product | Chlorination (%) | Bromination (%) |
| 1-halopropane | 45 | 3 |
| 2-halopropane | 55 | 97 |
This table illustrates the higher selectivity of bromination compared to chlorination in the halogenation of propane, a principle that can be relevant to the regioselective halogenation of aromatic compounds. youtube.com
Multi-step Synthetic Sequences
The construction of this compound is achieved through a multi-step synthetic sequence that methodically builds the molecule's core structure. This approach allows for precise control over the introduction of functional groups and the final architecture of the compound.
Sequential Construction of the Molecular Scaffold
The most logical and widely employed method for constructing the ether linkage in phenoxypropanoic acids is the Williamson ether synthesis. This reaction is a cornerstone of organic chemistry, valued for its reliability and broad scope in forming both symmetrical and asymmetrical ethers. The synthesis of this compound via this method involves a two-step sequence:
Formation of the Phenoxide : The synthesis begins with the deprotonation of 2-bromo-4-chlorophenol using a suitable base to form the corresponding sodium or potassium phenoxide. Common bases for this transformation include sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). This step is crucial as it generates a potent nucleophile, the phenoxide ion, which is poised to react in the subsequent step.
Nucleophilic Substitution : The phenoxide ion is then reacted with an appropriate three-carbon electrophile, typically an ester of 3-halopropanoic acid, such as ethyl 3-bromopropanoate. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide attacks the carbon atom bearing the halogen, displacing the halide and forming the ether bond. This results in the formation of ethyl 3-(2-bromo-4-chlorophenoxy)propanoate.
Hydrolysis : The final step is the hydrolysis of the ethyl ester to yield the desired carboxylic acid. This is typically achieved by heating the ester in the presence of an aqueous base, such as sodium hydroxide, followed by acidification with a strong acid like hydrochloric acid (HCl) to protonate the carboxylate salt.
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1 | 2-Bromo-4-chlorophenol | Base (e.g., NaOH) | Sodium 2-bromo-4-chlorophenoxide |
| 2 | Sodium 2-bromo-4-chlorophenoxide, Ethyl 3-bromopropanoate | Solvent (e.g., Acetone) | Ethyl 3-(2-bromo-4-chlorophenoxy)propanoate |
| 3 | Ethyl 3-(2-bromo-4-chlorophenoxy)propanoate | NaOH(aq), then HCl(aq) | This compound |
Strategic Use of Protecting Groups for Carboxylic Acid Functionality
In the synthesis of this compound, the carboxylic acid functional group requires careful management. The acidic proton of a carboxylic acid would interfere with the basic conditions required for the Williamson ether synthesis. If 3-bromopropanoic acid were used directly, the base would deprotonate the carboxylic acid, forming a dianion that would be a poor nucleophile and could lead to unwanted side reactions.
To circumvent this issue, the carboxylic acid is "protected" in the form of an ester, typically an ethyl or methyl ester. This strategy serves two primary purposes:
Masking Acidity : The ester functionality is not acidic and is stable under the basic conditions of the Williamson ether synthesis.
Facilitating Purification : The ester intermediate is generally less polar than the final carboxylic acid, which can simplify purification by techniques such as column chromatography.
The ester group is a robust protecting group that can be readily removed in the final step of the synthesis through hydrolysis. Basic hydrolysis (saponification) is often preferred as it is an irreversible process, driving the reaction to completion. chemguide.co.uk
| Protecting Group | Structure | Protection Method | Deprotection Conditions |
|---|---|---|---|
| Ethyl Ester | -COOCH₂CH₃ | Esterification of the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. | Basic hydrolysis (e.g., NaOH, H₂O/EtOH, heat) followed by acidification. |
Green Chemistry Principles in Synthesis Design
The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact and enhance safety.
Solvent Selection and Minimization
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional Williamson ether syntheses often employ volatile organic compounds (VOCs) such as acetone (B3395972) or dimethylformamide (DMF). Green chemistry encourages the use of more environmentally benign solvents. For the synthesis of this compound, alternative solvent strategies could include:
Higher Boiling Point Ethers : Solvents like diphenyl ether could be considered for their lower volatility, although their high boiling points can present challenges in removal.
"Greener" Solvents : The use of solvents derived from renewable feedstocks, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biomass, is a more sustainable option.
Phase-Transfer Catalysis (PTC) : This technique can facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide, potentially reducing the need for large quantities of organic solvents. crdeepjournal.orgptfarm.pl A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the phenoxide anion from the aqueous phase to the organic phase where the reaction occurs. crdeepjournal.org
Atom Economy Considerations
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The Williamson ether synthesis, in its classical form, has a moderate atom economy due to the formation of a salt byproduct (e.g., NaBr).
The theoretical atom economy for the formation of the ester intermediate can be calculated as follows:
Reaction: C₆H₄BrClONa + C₅H₉BrO₂ → C₁₁H₁₂BrClO₃ + NaBr
Molecular Weight of Desired Product (Ethyl 3-(2-bromo-4-chlorophenoxy)propanoate): 307.59 g/mol
Molecular Weight of All Reactants (Sodium 2-bromo-4-chlorophenoxide + Ethyl 3-bromopropanoate): 230.44 g/mol + 181.02 g/mol = 411.46 g/mol
Percent Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100
Percent Atom Economy = (307.59 / 411.46) x 100 ≈ 74.76%
Industrial Scale Synthesis Considerations
Transitioning a synthesis from the laboratory to an industrial scale introduces a new set of challenges and considerations that must be addressed to ensure a safe, efficient, and cost-effective process. noahchemicals.comresearchgate.netvisimix.com
Key considerations for the industrial scale synthesis of this compound include:
Reaction Kinetics and Thermodynamics : A thorough understanding of the reaction rates and heat evolution (exothermicity) is critical for safe scale-up. noahchemicals.com The Williamson ether synthesis is typically exothermic, and efficient heat removal is necessary to prevent runaway reactions.
Mixing and Mass Transfer : Ensuring efficient mixing of the reactants is crucial, especially in heterogeneous systems like those often used in industrial settings. Poor mixing can lead to localized "hot spots" and reduced yields. thechemicalengineer.com
Process Safety : The handling of large quantities of flammable solvents and corrosive reagents requires robust safety protocols and appropriately designed equipment.
Purification : On a large scale, purification methods like distillation and crystallization are preferred over chromatography due to cost and throughput. The development of an efficient crystallization procedure for the final product is a key aspect of process development.
Waste Management : The disposal of the salt byproduct and solvent waste must be managed in an environmentally responsible and cost-effective manner.
Phase-Transfer Catalysis (PTC) on an Industrial Scale : The use of PTC can be highly advantageous in industrial settings. It can increase reaction rates, allow for the use of less expensive inorganic bases, and facilitate easier separation of the catalyst and products, which can be particularly beneficial for continuous processing. crdeepjournal.orgptfarm.pl
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Heat Transfer | High surface area to volume ratio, efficient heat dissipation. | Lower surface area to volume ratio, requires careful thermal management. noahchemicals.com |
| Mixing | Easily achieved with magnetic stirrers. | Requires mechanical agitators designed for the specific reactor geometry and reaction mixture properties. thechemicalengineer.com |
| Reagent Addition | Typically manual and rapid. | Controlled addition rates are critical to manage exotherms. |
| Purification | Often relies on chromatography. | Primarily uses distillation and crystallization. |
| Safety | Smaller quantities pose lower risks. | Rigorous safety protocols and engineered controls are essential. noahchemicals.com |
Process Optimization for Enhanced Yield and Purity
Process optimization is a critical aspect of chemical manufacturing, aiming to maximize product output and quality while minimizing costs and environmental impact. For the synthesis of compounds like this compound, optimization efforts typically focus on reaction conditions, solvent systems, and purification methods.
A one-pot synthesis approach, as demonstrated in the production of 3-(2-bromophenyl)propionic acid, offers a streamlined and efficient alternative to traditional multi-step processes. This method, which involves sequential condensation, reduction, hydrolysis, and decarboxylation reactions in a single reactor, can significantly reduce handling losses and equipment occupancy. The choice of solvent system is paramount in achieving high purity. For instance, a mixed solvent system of ethyl acetate and n-heptane has been effectively used for the recrystallization of crude 3-(2-bromophenyl)propionic acid, yielding a product with purity exceeding 98%. google.com
The optimization of reactant ratios and reaction times is also essential. In the synthesis of related phenoxypropionic acids, precise control over the molar ratios of reactants has been shown to improve conversion rates. For example, in the synthesis of R-2-phenoxypropionic acid, an optimized molar ratio of reactants led to a significant increase in the molar conversion rate. researchgate.net
Table 1: Comparison of Lab-Scale vs. Industrial-Scale Synthesis of a Related Compound (3-(2-bromophenyl)propionic acid) google.com
| Parameter | Laboratory Scale (hectogram) | Industrial Scale |
| Starting Material | 2-Bromobenzaldehyde | 2-Bromobenzaldehyde |
| Reaction Mode | One-pot | One-pot |
| Purification Solvent | Ethyl acetate / n-heptane | Ethyl acetate / n-heptane |
| Stirring Time (Purification) | 3-4 hours | 3-4 hours |
| Filtrate Concentration | 65-130 mL | 50-100 L |
| Final Stirring Time | 2-3 hours | 4-5 hours |
| Final Product Purity | >98% (HPLC) | >98% (HPLC) |
| Overall Yield | 71.5% | 75.3% |
This interactive table allows for the comparison of key parameters between laboratory and industrial scale synthesis, highlighting the adjustments made for scale-up.
Scale-up Challenges and Solutions
The transition from laboratory-scale synthesis to industrial production presents numerous challenges that must be addressed to ensure a safe, efficient, and cost-effective process. For the synthesis of this compound, potential challenges can be anticipated based on the scale-up of similar chemical entities.
Heat Transfer and Temperature Control: Exothermic reactions, common in the synthesis of aromatic acids, can pose significant challenges on a larger scale. Inadequate heat removal can lead to temperature runaway, side reactions, and reduced product quality. The use of jacketed reactors with efficient cooling systems and careful control of addition rates are critical solutions to manage heat transfer effectively.
Mixing and Mass Transfer: Ensuring homogenous mixing in large reactors is crucial for consistent reaction kinetics and product quality. The viscosity of the reaction mixture and the presence of solid intermediates can impede efficient mixing. The selection of appropriate agitator designs and mixing speeds is essential to overcome mass transfer limitations.
Solid Handling and Purification: The handling of solid intermediates and the final product on a large scale requires specialized equipment. Filtration and drying processes must be optimized to handle large volumes of material efficiently and to prevent product degradation. As seen in the industrial synthesis of 3-(2-bromophenyl)propionic acid, the volume of solvents used for purification is significantly increased, and the process parameters, such as stirring times, are adjusted to accommodate the larger scale. google.com For instance, the filtrate is concentrated to a much larger volume (50-100L) before the final crystallization step. google.com
Table 2: Potential Scale-up Challenges and Proposed Solutions
| Challenge | Potential Impact | Proposed Solution |
| Exothermic Reactions | Temperature runaway, side product formation, reduced yield and purity. | Use of jacketed reactors with efficient cooling, controlled addition of reagents, real-time temperature monitoring. |
| Inefficient Mixing | Incomplete reactions, localized overheating, inconsistent product quality. | Selection of appropriate agitator design and speed, use of baffles in the reactor, computational fluid dynamics (CFD) modeling. |
| Solid Handling | Clogging of equipment, product loss during transfer, dust explosion hazards. | Use of automated solid handling systems, optimization of filtration and drying equipment, implementation of dust control measures. |
| Solvent Recovery | Increased operational costs and environmental impact. | Installation of solvent recovery systems (e.g., distillation), selection of solvents with favorable boiling points for easier recovery. |
| Impurity Profile | Difficulty in achieving desired product purity, potential for new impurities at scale. | Thorough process characterization to identify potential impurities, development of robust purification methods (e.g., multi-stage crystallization), strict quality control of raw materials. |
This interactive table outlines common challenges encountered during the scale-up of chemical syntheses and provides potential solutions to mitigate these issues.
Advanced Characterization Techniques and Structural Elucidation
Spectroscopic Methods for Structural Confirmation
Spectroscopic analysis is fundamental to the structural elucidation of 3-(2-Bromo-4-chlorophenoxy)propanoic acid, offering unambiguous evidence of its chemical framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise arrangement of atoms can be determined. While specific experimental data for this compound is not widely available in public literature, the expected spectral characteristics can be predicted based on the analysis of its constituent functional groups and structurally similar compounds.
Proton (¹H) NMR: The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons on the substituted benzene ring will appear as complex multiplets in the downfield region (typically δ 6.8-7.5 ppm) due to the influence of the bromine, chlorine, and phenoxy substituents. The methylene protons of the propanoic acid side chain adjacent to the oxygen atom (-O-CH₂-) are expected to resonate at approximately δ 4.0-4.5 ppm, likely as a triplet. The other methylene protons (-CH₂-COOH) would appear further upfield, around δ 2.8-3.2 ppm, also as a triplet. The acidic proton of the carboxylic acid group (-COOH) will present as a broad singlet at a significantly downfield chemical shift, generally above δ 10 ppm.
Carbon (¹³C) NMR: The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around δ 170-180 ppm. The aromatic carbons will produce a series of signals in the δ 110-160 ppm range, with the carbon attached to the oxygen atom being the most downfield in this group. The carbons bearing the bromine and chlorine atoms will also have characteristic chemical shifts influenced by the halogen's electronegativity and size. The methylene carbons of the propanoic acid chain will be observed in the upfield region, with the carbon attached to the oxygen (-O-CH₂-) at approximately δ 60-70 ppm and the other methylene carbon (-CH₂-COOH) at around δ 30-40 ppm.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -COOH | >10.0 | Broad Singlet |
| Aromatic-H | 6.8 - 7.5 | Multiplet |
| -O-CH₂- | 4.0 - 4.5 | Triplet |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C=O | 170 - 180 |
| Aromatic C-O | 150 - 160 |
| Aromatic C-Br | 110 - 120 |
| Aromatic C-Cl | 125 - 135 |
| Aromatic C-H | 115 - 130 |
| -O-CH₂- | 60 - 70 |
For unambiguous assignment of all proton and carbon signals, especially in the complex aromatic region, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For the propanoic acid side chain, cross-peaks would be observed between the -O-CH₂- and -CH₂-COOH protons, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the methylene groups and the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It would be crucial for establishing the connectivity between the propanoic acid side chain and the phenoxy ring, for instance, by observing a correlation from the -O-CH₂- protons to the aromatic C-O carbon.
The chemical shifts of protons, particularly those involved in hydrogen bonding like the carboxylic acid proton, can be significantly influenced by the choice of NMR solvent. In a non-polar solvent like chloroform-d (CDCl₃), the -COOH proton signal may be broad and its chemical shift can vary with concentration. In contrast, in a polar, hydrogen-bond accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), the -COOH proton signal is typically sharper and appears at a more consistent downfield position. The chemical shifts of the aromatic protons can also experience minor shifts depending on the solvent's polarity and its ability to interact with the aromatic ring.
Discrepancies in spectral data can be resolved by acquiring spectra in different solvents and comparing the results. Cross-validation of assignments using a combination of 1D and 2D NMR techniques is also essential to ensure the final structural elucidation is robust and accurate.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.
Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In negative ion mode, ESI-MS of this compound would be expected to show a prominent deprotonated molecule, [M-H]⁻, which would confirm the molecular weight. Due to the presence of bromine and chlorine, this molecular ion peak would exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, and chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This would result in a distinctive cluster of peaks for the [M-H]⁻ ion.
Further fragmentation of the [M-H]⁻ ion in the mass spectrometer (MS/MS) would likely involve the loss of the carboxyl group as CO₂. Other potential fragmentation pathways could include cleavage of the ether bond. The fragmentation of substituted phenylpropanoic acids can be complex, but analysis of these patterns provides valuable structural information.
Predicted ESI-MS Data for this compound (Negative Ion Mode)
| Ion | Predicted m/z | Notes |
|---|---|---|
| [M-H]⁻ | 292.9/294.9/296.9 | Isotopic pattern due to Br and Cl |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different chemical bonds. The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its key functional groups.
Based on the spectra of structurally similar compounds such as 3-(4-Chlorophenyl)propionic acid and 3-Phenoxypropionic acid, the following characteristic peaks can be anticipated: nist.govchemicalbook.com
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. docbrown.info
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propanoic acid chain will be observed just below 3000 cm⁻¹.
C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak is expected in the range of 1725-1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid. docbrown.info
C-O Stretch (Ether and Carboxylic Acid): The C-O stretching vibrations from the ether linkage and the carboxylic acid will likely appear in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹.
Aromatic C=C Bending: Several bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.
C-Cl and C-Br Stretches: The carbon-halogen stretching vibrations are expected to appear in the lower wavenumber region of the fingerprint, typically below 800 cm⁻¹.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |
| Aromatic | C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic | C-H Stretch | 3000 - 2850 | Medium |
| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong, Sharp |
| Aromatic | C=C Stretch | 1600 - 1450 | Medium |
| Ether/Carboxylic Acid | C-O Stretch | 1300 - 1000 | Medium to Strong |
| Aryl Halide | C-Br/C-Cl Stretch | < 800 | Medium to Strong |
Chiral Analysis for Enantiomeric Purity
"this compound" possesses a chiral center at the second carbon of the propanoic acid chain, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. As enantiomers often exhibit different biological activities, methods for their separation and the determination of enantiomeric purity are crucial.
Chromatographic Methods for Enantiomeric Separation
The separation of enantiomers requires a chiral environment, which can be achieved through various chromatographic techniques.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for the enantiomeric separation of phenoxypropanoic acids. nih.gov This can be accomplished using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For acidic compounds like "this compound," CSPs based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or macrocyclic antibiotics are often effective. Alternatively, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column.
Capillary Electrophoresis (CE): Capillary electrophoresis is another valuable technique for chiral separations, offering high efficiency and low sample consumption. nih.gov For the enantiomeric separation of phenoxypropanoic acids, a chiral selector, such as a cyclodextrin derivative, is typically added to the background electrolyte. researchgate.netmdpi.com The differential inclusion of the enantiomers into the chiral selector's cavity leads to different electrophoretic mobilities and, consequently, their separation.
Spectroscopic Techniques for Chirality Assignment
While chromatographic methods can separate enantiomers, spectroscopic techniques are often required to assign the absolute configuration (R or S) to each enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), is a powerful tool for determining the absolute configuration of chiral carboxylic acids. researchgate.net By reacting the racemic "this compound" with an enantiomerically pure CDA, a pair of diastereomers is formed. The different spatial arrangements of the substituents in the diastereomers can lead to measurable differences in the chemical shifts of nearby protons or other nuclei in the NMR spectrum. docbrown.info By analyzing these chemical shift differences, the absolute configuration of the original enantiomers can be deduced. researchgate.net
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical techniques measure the differential absorption of left and right circularly polarized light. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule. By comparing the experimentally obtained VCD or ECD spectrum with spectra predicted from quantum chemical calculations for each enantiomer, the absolute configuration can be determined.
Computational Chemistry and Theoretical Investigations
Molecular Structure and Conformation Analysis
Understanding the three-dimensional structure and conformational flexibility of 3-(2-Bromo-4-chlorophenoxy)propanoic acid is fundamental to comprehending its chemical and biological properties. Computational methods are instrumental in this regard, allowing for a detailed exploration of its molecular geometry and energy landscapes.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it a popular choice for studying medium-sized organic molecules. DFT calculations can determine optimized molecular geometries, vibrational frequencies, and various electronic properties.
For halogenated phenoxyacetic acid herbicides, which are structurally similar to this compound, DFT calculations have been successfully employed to analyze their molecular structures. For instance, studies on phenoxyacetic acid and its chloro-derivatives using the B3LYP/6-311++G(d,p) level of theory have provided detailed insights into their bond lengths, bond angles, and electronic charge distributions mdpi.com. The electronic structures of these compounds are influenced by the nature and position of the halogen substituents on the phenyl ring. The presence of electron-withdrawing groups like bromine and chlorine in this compound is expected to significantly affect the electron density distribution across the molecule.
Furthermore, DFT has been used to study the electronic and non-linear optical properties of derivatives of 2-bromo-4-chlorophenol (B154644), a core component of the target molecule nih.gov. These studies often involve analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to understand the molecule's reactivity and charge transfer characteristics nih.govresearchgate.net. For this compound, the HOMO is likely to be localized on the phenoxy ring, while the LUMO may be distributed over the carboxylic acid moiety, influencing its chemical behavior.
Conformational Analysis and Energy Landscapes
The presence of several single bonds in this compound allows for considerable conformational flexibility. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers between them. This information is crucial as different conformers can exhibit different biological activities.
Reactivity Prediction and Mechanistic Modeling
Computational chemistry also provides powerful tools for predicting the reactivity of a molecule and for modeling the mechanisms of chemical reactions.
Prediction of Electrophilic and Nucleophilic Sites (e.g., Fukui Indices)
The Fukui function is a concept derived from DFT that helps in identifying the most reactive sites in a molecule for nucleophilic and electrophilic attacks wikipedia.org. The Fukui function, f(r), quantifies the change in electron density at a point r when the total number of electrons in the system changes wikipedia.org. There are three main types of Fukui functions:
f+(r) : for nucleophilic attack (attack by a species with excess electrons).
f-(r) : for electrophilic attack (attack by a species deficient in electrons).
f0(r) : for radical attack.
By calculating these indices for each atom in this compound, one can predict the likely sites of reaction. For aromatic compounds, these indices can highlight which carbon atoms on the phenyl ring are more susceptible to substitution, or which atoms are prone to interact with biological receptors tandfonline.commdpi.com. For instance, regions with a high f+(r) value are indicative of good electrophilic sites, while regions with a high f-(r) value suggest good nucleophilic sites researchgate.net. The presence of the electron-withdrawing bromine and chlorine atoms will likely make the aromatic ring more susceptible to nucleophilic attack, and the Fukui functions would quantify this effect on a per-atom basis.
Reaction Pathway Simulations and Transition State Identification
Computational methods can be used to simulate the entire pathway of a chemical reaction, from reactants to products, including the identification of high-energy transition states. This is crucial for understanding reaction mechanisms and kinetics. For a molecule like this compound, this could involve modeling its degradation pathways in the environment or its metabolic transformation in biological systems.
These simulations typically involve locating the transition state structure on the potential energy surface, which is a first-order saddle point. The energy of the transition state determines the activation energy of the reaction. While specific reaction pathway simulations for this compound are not documented in the provided search results, the methodologies for such studies are well-developed. For example, ab initio molecular dynamics simulations have been used to investigate the degradation of other persistent organic pollutants, providing detailed mechanistic insights at a quantum level chemrxiv.org. Similarly, kinetic and thermodynamic studies of the degradation of other aromatic compounds have been modeled to predict their environmental fate researchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in drug discovery and environmental toxicology to predict the activity of new compounds and to understand the structural features that are important for a particular biological effect.
For a class of compounds like phenoxy acid herbicides, QSAR studies are common. These models typically use a variety of molecular descriptors, which are numerical representations of the chemical's structure and properties. These can include:
Electronic descriptors : such as atomic charges, dipole moment, and HOMO/LUMO energies.
Steric descriptors : related to the size and shape of the molecule.
Hydrophobic descriptors : such as the octanol-water partition coefficient (logP).
Topological descriptors : which describe the connectivity of atoms in the molecule.
QSAR studies on halogenated phenols and phenoxy-N-substituted acetamides have shown that descriptors like the octanol-water partition coefficient, HOMO energy, and specific atomic charges can be well-correlated with their biological activity researchgate.netresearchgate.netnih.gov. For this compound, a QSAR model could be developed to predict its herbicidal activity or its potential toxicity based on a set of calculated molecular descriptors. The development of such a model would involve synthesizing a series of related compounds, measuring their biological activity, calculating a range of descriptors, and then using statistical methods to build and validate the predictive model taylorfrancis.commdpi.com.
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Substitution Reactions Involving Halogen Atoms
The chemical behavior of 3-(2-Bromo-4-chlorophenoxy)propanoic acid in nucleophilic substitution reactions is largely dictated by the reactivity of the halogen atoms attached to the aromatic ring. Generally, aryl halides, such as the 2-bromo-4-chlorophenoxy moiety, are less reactive towards nucleophilic substitution than alkyl halides. vedantu.comdoubtnut.com This reduced reactivity can be attributed to several factors:
Hybridization of the Carbon Atom: The carbon atoms in the benzene ring are sp2 hybridized, which have more 's' character and are more electronegative than the sp3 hybridized carbons found in alkyl halides. ck12.orgshaalaa.com This results in a stronger carbon-halogen bond that is more difficult to break.
Resonance Effects: The lone pair of electrons on the halogen atoms can delocalize into the benzene ring, creating a partial double bond character in the carbon-halogen bond. doubtnut.comshaalaa.com This further strengthens the bond and makes it less susceptible to nucleophilic attack.
Electron-Rich Aromatic Ring: The delocalized π-electron system of the benzene ring can repel incoming nucleophiles. vedantu.comshaalaa.com
Despite this inherent low reactivity, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when electron-withdrawing groups are present on the aromatic ring at ortho and para positions to the leaving group. ck12.orgshaalaa.com In the case of this compound, the propanoic acid group itself is an electron-withdrawing group, which could potentially facilitate nucleophilic attack. However, the reaction still typically requires harsh conditions, such as high temperatures and pressures, or the use of strong nucleophiles. libretexts.org
The relative reactivity of the two halogen atoms, bromine and chlorine, is also a key consideration. Generally, in nucleophilic aromatic substitution reactions, the carbon-bromine bond is weaker than the carbon-chlorine bond, making bromine a better leaving group. Therefore, it is expected that nucleophilic substitution would preferentially occur at the C2 position (bromine) over the C4 position (chlorine).
A study on the reactivity of 3-bromo-2-nitrobenzo[b]thiophene with various nucleophiles showed that substitution occurred at the bromine-bearing carbon. researchgate.net While this is a different heterocyclic system, it provides some insight into the preferential reactivity of a bromo substituent in the presence of a nitro group, which is a strong electron-withdrawing group.
Functional Group Transformations of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a versatile functional handle that can undergo a variety of transformations.
Esterification is a common reaction of carboxylic acids, involving their reaction with an alcohol in the presence of an acid catalyst to form an ester and water. mdpi.com The general mechanism for Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol, and subsequent elimination of water. masterorganicchemistry.com
The rate and yield of the esterification of propanoic acid derivatives can be influenced by several factors, including:
Alcohol Structure: The reactivity of the alcohol generally decreases with increasing steric hindrance. For instance, primary alcohols react faster than secondary alcohols. researchgate.net
Reaction Temperature: Increasing the reaction temperature generally increases the reaction rate and the yield of the ester. ceon.rs
Catalyst Concentration: A higher concentration of the acid catalyst typically leads to a faster reaction rate. ceon.rs
Molar Ratio of Reactants: Using an excess of the alcohol can shift the equilibrium towards the formation of the ester, thereby increasing the yield. masterorganicchemistry.comresearchgate.net
For this compound, esterification would proceed similarly to other propanoic acid derivatives. The presence of the bulky and electron-withdrawing 2-bromo-4-chlorophenoxy group might introduce some steric hindrance, potentially affecting the reaction rate.
Table 1: Factors Influencing Esterification of Propanoic Acid Derivatives
| Factor | Effect on Reaction Rate | Effect on Yield | Example/Observation |
|---|---|---|---|
| Alcohol Structure | Primary > Secondary > Tertiary | Higher with less hindered alcohols | 1-butanol > 1-propanol > ethanol (B145695) > 2-propanol in reactivity with propanoic acid. researchgate.net |
| Temperature | Increases with temperature | Increases with temperature | Esterification of propanoic acid with 1-propanol shows increased conversion with higher temperatures. ceon.rs |
| Catalyst Amount | Increases with catalyst concentration | Can increase up to an optimal point | The rate of esterification of propanoic acid increases with the amount of sulfuric acid catalyst. ceon.rs |
| Reactant Molar Ratio | Can be influenced by concentration | Increases with excess of one reactant (typically alcohol) | Using a 10-fold excess of ethanol in the esterification of acetic acid increased the yield to 97%. masterorganicchemistry.com |
The carboxylic acid moiety can also be converted to an amide through reaction with an amine. This reaction is fundamental in peptide synthesis, where it is known as peptide coupling. Direct reaction of a carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid is typically activated first using a coupling reagent. peptide.com
Common peptide coupling reagents can be broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts. sigmaaldrich.combachem.com
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. peptide.com To suppress side reactions and reduce racemization, additives such as 1-Hydroxybenzotriazole (HOBt) or its analogs are often used. peptide.combachem.com
Phosphonium Reagents: Reagents like BOP (Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and generate active esters that react readily with amines. sigmaaldrich.combachem.com Phosphonium reagents are known for giving cleaner reactions compared to uronium reagents. sigmaaldrich.com
Aminium/Uronium Reagents: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also very popular due to their high reactivity and the solubility of their byproducts. peptide.combachem.com HATU is particularly effective for difficult couplings due to the formation of highly reactive OAt esters. sigmaaldrich.com
The choice of coupling reagent and conditions for the amidation of this compound would depend on the specific amine being used and the desired reaction efficiency. The electronic properties of the phenoxy group are unlikely to significantly interfere with the activation of the carboxylic acid.
Table 2: Common Peptide Coupling Reagents
| Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages/Considerations |
|---|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Forms O-acylisourea intermediate | Cost-effective | Byproduct can be difficult to remove (DCC), potential for racemization without additives. peptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Forms active esters (e.g., OBt, OAt) | High reactivity, clean reactions, less racemization. sigmaaldrich.combachem.com | BOP is toxic. bachem.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU | Forms active esters (e.g., OBt, OAt) | Fast reactions, soluble byproducts. peptide.combachem.com | Can cause guanidinylation of the N-terminal amino group. sigmaaldrich.com |
Aromatic Ring Functionalizations
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. The reaction involves the attack of an electrophile on the electron-rich benzene ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The regioselectivity of EAS is governed by the directing effects of the substituents already present on the ring.
In this compound, the substituents on the phenyl ring are:
-OCH2COOH (at C1): The ether oxygen has lone pairs that can be donated to the ring, making it an activating, ortho-, para-directing group.
-Br (at C2): Halogens are deactivating but ortho-, para-directing due to a combination of inductive withdrawal and resonance donation.
-Cl (at C4): Similar to bromine, chlorine is a deactivating, ortho-, para-directing group.
The positions available for electrophilic attack are C3, C5, and C6. The directing effects of the existing substituents will determine the preferred position of substitution. The powerful ortho-, para-directing effect of the ether group at C1 will strongly favor substitution at the C6 position (ortho) and the C4 position (para). However, the C4 position is already occupied by a chlorine atom. The bromine at C2 will direct to C6 (ortho) and C4 (para, occupied). The chlorine at C4 will direct to C3 and C5 (both ortho).
Considering the combined effects, the C6 position is strongly activated by the ortho-directing ether group and the ortho-directing bromine atom. The C3 and C5 positions are directed by the chlorine atom. Therefore, electrophilic substitution is most likely to occur at the C6 position. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com
Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The DMG coordinates to the lithium cation, positioning the base for deprotonation at the adjacent ortho position. baranlab.org
In this compound, several groups could potentially act as DMGs:
The ether oxygen: The oxygen atom of the phenoxy group is a potential DMG.
The carboxylate group: After deprotonation of the carboxylic acid by the organolithium base, the resulting carboxylate can act as a DMG.
The halogen atoms: While less common, halogens can also direct ortho-lithiation.
The relative directing ability of these groups will determine the site of metalation. The carboxylate group is generally a strong DMG. The ether oxygen is also a good DMG. The directing ability of halogens can be influenced by other substituents. nih.gov
Given the presence of multiple potential directing groups and acidic protons, the outcome of a DoM reaction on this compound would be complex. The carboxylic acid proton is the most acidic and would be deprotonated first. The resulting carboxylate would then direct lithiation. However, the presence of the bromo and chloro substituents could also influence the regioselectivity. For instance, studies on substituted bromobenzenes have shown that bromine can act as an ortho-directing group in metalation reactions. nih.gov Furthermore, the possibility of halogen-metal exchange, particularly with the bromine atom, could compete with C-H deprotonation.
Photochemical Transformations and Reaction Mechanisms of this compound
The photochemical behavior of halogenated phenoxy acids like this compound is of significant environmental interest as sunlight-induced transformations can be a key degradation pathway. The presence of a chromophoric phenoxy group suggests that this compound can absorb ultraviolet (UV) radiation, leading to a series of photochemical reactions. The primary photochemical process for halogenated aromatic compounds is typically the cleavage of the carbon-halogen bond.
The mechanism of photolysis for brominated phenols often involves the homolytic cleavage of the carbon-bromine (C-Br) bond upon absorption of UV light. This process generates a phenyl radical and a bromine radical. In the case of this compound, the C-Br bond is expected to be more susceptible to photolysis than the carbon-chlorine (C-Cl) bond due to its lower bond dissociation energy.
Studies on the photolysis of bromophenols have indicated that the reaction can proceed through a radical mechanism. For instance, the UV-photodegradation of bromophenols can lead to C-Br bond cleavage, and this process can be influenced by the surrounding medium, such as the solvent and pH. While direct photolysis is a possibility, indirect photolysis mechanisms may also contribute to the degradation of this compound in the environment. These indirect processes can involve sensitization by other molecules present in the environment that absorb light and transfer the energy to the target compound, or reaction with photochemically generated reactive species such as hydroxyl radicals. For some bromophenols, it has been observed that C-Br bond cleavage may not be the rate-limiting step in their photodegradation in aqueous solutions, suggesting complex reaction pathways nih.gov.
The general mechanism for the direct photolysis of the bromo-substituted aromatic ring can be proposed as follows:
Excitation: The molecule absorbs a photon of UV light, leading to an excited state.
Homolytic Cleavage: The excited molecule undergoes homolytic fission of the C-Br bond, forming an aryl radical and a bromine atom.
Radical Reactions: The resulting aryl radical is highly reactive and can undergo various subsequent reactions, such as hydrogen abstraction from the solvent, reaction with oxygen to form peroxy radicals, or dimerization.
Oxidation and Reduction Pathways
Oxidation Pathways
The oxidation of this compound can be initiated by strong oxidizing agents, with hydroxyl radicals (•OH) being particularly significant in environmental and advanced oxidation processes (AOPs). Hydroxyl radicals are highly reactive and non-selective, capable of attacking a wide range of organic molecules wikipedia.orghydrogenlink.com.
The reaction between hydroxyl radicals and halogenated phenols or phenoxy acids typically proceeds through two main pathways nih.gov:
Hydroxyl Radical Addition: The hydroxyl radical can add to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. This intermediate can then undergo further reactions, including the elimination of a halogen atom (dehalogenation) or water to form a more stable product.
Electron Transfer: An electron can be transferred from the aromatic ring to the hydroxyl radical, forming a phenoxyl radical and a hydroxide (B78521) ion.
In the context of this compound, the aromatic ring is the primary site for oxidative attack. The presence of both bromine and chlorine substituents, as well as the propanoic acid side chain, will influence the specific reaction pathways and the distribution of intermediate and final products. Advanced oxidation processes, such as the Fenton reaction (using Fe²⁺ and H₂O₂), are known to be effective in degrading chlorophenoxyacetic acids by generating hydroxyl radicals acs.orgwhiterose.ac.ukmdpi.com. The degradation process can lead to the formation of halogenated phenols, catechols, and eventually, through ring-opening, to smaller aliphatic carboxylic acids before complete mineralization to CO₂, H₂O, and inorganic halides.
Reduction Pathways
The reduction of this compound can occur at two main functional groups: the halogen substituents on the aromatic ring and the carboxylic acid group.
Reductive Dehalogenation: The removal of halogen atoms from an aromatic ring is a well-established reaction. Catalytic hydrogenation is a common method for reductive dehalogenation organic-chemistry.orgresearchwithrutgers.comresearchgate.netsci-hub.seorganic-chemistry.org. In this process, the compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
A key aspect of the reductive dehalogenation of this compound is the differential reactivity of the C-Br and C-Cl bonds. Generally, the C-Br bond is weaker and more readily cleaved than the C-Cl bond. This selectivity allows for the potential to remove the bromine atom preferentially under milder conditions, leaving the chlorine atom intact organic-chemistry.orgresearchwithrutgers.comresearchgate.netsci-hub.seorganic-chemistry.org. More vigorous conditions would be required for the removal of the chlorine atom. This stepwise dehalogenation has been observed in the catalytic hydrodehalogenation of bromochloroacetic acid nih.gov. Copper-catalyzed hydrodehalogenation has also been shown to be effective for brominated aromatic pollutants mdpi.comresearchgate.net.
Reduction of the Carboxylic Acid: The carboxylic acid group can be reduced to a primary alcohol. However, this transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄). Milder reducing agents, like sodium borohydride, are generally not effective for the reduction of carboxylic acids. The choice of reducing agent and reaction conditions would determine whether reductive dehalogenation, reduction of the carboxylic acid, or both processes occur.
The following table summarizes the expected reactivity of this compound under different conditions.
| Reaction Type | Reagents/Conditions | Expected Primary Transformation | Potential Products |
| Photochemical | UV light | Cleavage of the C-Br bond | 3-(4-Chlorophenoxy)propanoic acid radical, Bromine radical |
| Oxidation | Hydroxyl radicals (e.g., Fenton's reagent) | Attack on the aromatic ring | Hydroxylated and dehalogenated intermediates, Ring-opened products |
| Reduction | H₂ / Pd/C (mild conditions) | Reductive debromination | 3-(4-Chlorophenoxy)propanoic acid |
| Reduction | H₂ / Pd/C (stronger conditions) | Reductive debromination and dechlorination | 3-Phenoxypropanoic acid |
| Reduction | LiAlH₄ | Reduction of the carboxylic acid and potential dehalogenation | 3-(2-Bromo-4-chlorophenoxy)propan-1-ol, Dehalogenated alcohols |
Environmental Fate and Transformation Studies
Degradation Pathways in Environmental Compartments
The degradation of phenoxyalkanoic acid herbicides in the environment is a critical process that determines their persistence and potential for contamination. This process can be mediated by both non-biological (abiotic) and biological (biotic) mechanisms.
Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. The primary abiotic degradation pathways for compounds like 3-(2-Bromo-4-chlorophenoxy)propanoic acid are expected to be hydrolysis and photolysis.
Hydrolysis: The ether linkage in phenoxyalkanoic acids is generally stable to hydrolysis under environmental pH conditions. However, ester formulations of these herbicides can be susceptible to hydrolysis, which would yield the parent acid. Studies on dichlorprop (B359615) indicate that the acid form is resistant to hydrolysis.
Photolysis: Photodegradation, or photolysis, is the breakdown of compounds by light, particularly in the UV spectrum of sunlight. In aqueous solutions, dichlorprop has been shown to undergo photolysis. The primary phototransformation pathway for dichlorprop in water under sunlight is the cleavage of the ether bond, leading to the formation of 2,4-dichlorophenol. Another potential, though less dominant, pathway for phenoxy herbicides can be the photo-induced substitution of the halogen on the phenyl ring by a hydroxyl group.
Biotic degradation, primarily through the action of soil and water microorganisms, is the principal mechanism for the dissipation of phenoxyalkanoic acid herbicides from the environment.
Microbial transformation of these compounds typically involves the cleavage of the ether bond as an initial step, followed by the degradation of the aromatic ring. For dichlorprop, numerous bacterial strains have been identified that can utilize it as a sole source of carbon and energy. These include species from the genera Sphingomonas, Herbaspirillum, and Bradyrhizobium. The degradation pathway often proceeds through the formation of 2,4-dichlorophenol.
A significant characteristic of the microbial degradation of chiral phenoxypropanoic acids like dichlorprop is enantioselectivity. Although these herbicides are often applied as a racemic mixture (equal amounts of both R- and S-enantiomers), microorganisms typically show a preference for degrading one enantiomer over the other. For dichlorprop, studies have shown that in some soils, the S-enantiomer is degraded preferentially. This enantioselective degradation is a clear indicator of biologically mediated transformation.
Degradation Kinetics and Rate Constants Determination
The rate of degradation of a pesticide in the environment is a key factor in assessing its potential risk. This is often expressed as a half-life (DT50), which is the time it takes for 50% of the applied substance to dissipate.
For dichlorprop, degradation in soil is generally not persistent. The half-life can vary depending on soil type, temperature, moisture, and microbial activity. Reported soil half-lives for dichlorprop typically range from approximately 3 to 10 days. In one study, the degradation of dichlorprop in soil followed first-order kinetics with a half-life of 6.6 days for the racemic mixture. The degradation was enantioselective, with the S-(-)-isomer having a half-life of 4.4 days and the R-(+)-isomer having a half-life of 8.7 days acs.org.
Table 1: Soil Degradation Half-life (DT50) of Dichlorprop
| Compound Form | Half-life (days) | Source |
|---|---|---|
| Racemic Dichlorprop | 6.6 | acs.org |
| S-(-)-Dichlorprop | 4.4 | acs.org |
| R-(+)-Dichlorprop | 8.7 | acs.org |
| Dichlorprop (general range) | 3 - 10 | acs.org |
Formation and Persistence of Transformation Products
The degradation of this compound is expected to lead to the formation of several transformation products. Based on the degradation pathways of analogous compounds, the primary initial transformation product is likely to be 2-Bromo-4-chlorophenol (B154644), formed through the cleavage of the ether linkage.
This intermediate, 2-Bromo-4-chlorophenol, can then undergo further microbial degradation, often involving hydroxylation and subsequent ring cleavage. In some instances, under specific environmental conditions, chlorophenols can be transformed into more persistent compounds. For example, 2,4-dichlorophenol, a metabolite of dichlorprop, can be photonitrated in sunlit surface waters to form 2-nitro-4-chlorophenol. These nitrated phenols can be more persistent than the parent chlorophenol.
Sorption and Leaching Characteristics in Soil and Water Systems
The mobility of a pesticide in the soil is largely determined by its sorption characteristics. Sorption is the process by which a chemical binds to soil particles. The organic carbon-water partition coefficient (Koc) is a common measure of a chemical's tendency to be sorbed by soil or sediment. A lower Koc value generally indicates higher mobility and a greater potential for leaching into groundwater.
Phenoxyalkanoic acids like dichlorprop are weak acids and exist predominantly in their anionic form in most soils. Anions are generally less strongly sorbed to soil organic matter and clay minerals than neutral molecules, leading to a higher potential for mobility. Dichlorprop is considered to have high to very high mobility in soil, with reported Koc values ranging from 34 to 129 mL/g.
The Groundwater Ubiquity Score (GUS) is an index used to estimate the leaching potential of a pesticide. It is calculated based on the pesticide's half-life in soil and its Koc value. A GUS value between 1.8 and 2.8 is considered transitional, while a value greater than 2.8 suggests a high leaching potential. The calculated GUS for dichlorprop is in the transitional range, indicating a potential for leaching under certain conditions.
Table 2: Sorption and Leaching Potential of Dichlorprop
| Parameter | Value | Interpretation | Source |
|---|---|---|---|
| Koc (mL/g) | 34 - 129 | High to Very High Mobility | |
| GUS Index | 1.99 - 2.39 | Transition State (Potential to Leach) | herts.ac.ukherts.ac.uk |
Bioavailability and Uptake in Environmental Organisms (non-human)
The bioavailability of a chemical in the environment refers to the fraction of the total chemical that is available for uptake by living organisms. For pesticides in aquatic systems, the bioconcentration factor (BCF) is a measure of the extent of chemical accumulation in an organism from the surrounding water. A low BCF value suggests a low potential for bioconcentration.
For dichlorprop, an estimated BCF of 3 suggests that the potential for bioconcentration in aquatic organisms is low. This is consistent with its relatively high water solubility and low octanol-water partition coefficient.
Studies on the uptake of dichlorprop by the green alga Chlorella pyrenoidosa have shown that the bioavailability and toxicity can be enantioselective. The uptake is an active process and can be influenced by other substances in the water. For instance, the presence of chitosan was found to alter the enantioselective dissipation of dichlorprop by the alga.
Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices
Chromatographic Techniques for Separation and Detection
Chromatography, in its various forms, is the cornerstone for the analysis of 3-(2-Bromo-4-chlorophenoxy)propanoic acid. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer robust methods for its separation and detection, each with specific advantages depending on the sample matrix and analytical objective.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a versatile technique for analyzing phenoxy acid compounds without the need for derivatization, which is often required for GC analysis. nih.gov The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common HPLC mode used for the analysis of phenoxy acid herbicides. nih.gov In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of phenoxy acids is influenced by both the mobile phase composition (typically a mixture of water and acetonitrile (B52724) or methanol) and the pH. nih.gov
UV Detection: Ultraviolet (UV) detection is a widely used detection mode for HPLC analysis of compounds containing chromophores, such as the aromatic ring in this compound. The selection of an appropriate wavelength, often around 270-280 nm, is crucial for achieving desired sensitivity and selectivity. nih.gov
Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be employed. This requires either the native molecule to be fluorescent or the use of a derivatizing agent to introduce a fluorophore. researchgate.net A programmed wavelength fluorescence detection method can optimize the response for different marker compounds in a single run. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase | Octadecylsilane (C18), 250 x 4.6 mm, 5 µm | researchgate.net |
| Mobile Phase | Methanol:Water (80:20, v/v), pH 4.0 with formic acid | researchgate.net |
| Flow Rate | 0.7 - 1.0 mL/min | nih.govresearchgate.net |
| Detection | UV at 271 nm | researchgate.net |
| Column Temperature | 30°C | researchgate.net |
For highly polar analytes like acidic herbicides that may exhibit poor retention on conventional reversed-phase columns, ion-interaction chromatography is a valuable technique. welch-us.comnih.govresearchgate.net This method involves adding an ion-interaction reagent (also known as an ion-pairing reagent) to the mobile phase. This reagent, which has a charge opposite to that of the analyte, forms a neutral ion pair with the analyte. This neutral complex has increased hydrophobicity, leading to stronger interaction with the nonpolar stationary phase and thus improved retention and separation. The choice of mobile phase pH, organic modifier, and the specific ion-interaction reagent are critical parameters that must be optimized. researchgate.net This method can achieve detection at levels below 12 µg/L without extensive sample preconcentration. researchgate.net
Preparative HPLC is a powerful tool used not for quantification but for the isolation and purification of significant quantities of a target compound from a mixture. teledynelabs.com This technique is essential for obtaining pure reference standards of this compound or for isolating and identifying unknown process-related impurities or degradation products. researchgate.netasianpubs.org Compared to analytical HPLC, preparative systems use larger columns, higher flow rates, and handle larger sample volumes and concentrations. teledynelabs.comlcms.cz The goal is to maximize throughput while achieving the desired purity of the collected fractions.
| Parameter | Analytical HPLC | Preparative HPLC | Reference |
|---|---|---|---|
| Primary Goal | Quantification and Qualification | Isolation and Purification | teledynelabs.com |
| Column Internal Diameter | Typically 2.1 - 4.6 mm | Typically >10 mm | |
| Sample Load | Micrograms (µg) to Nanograms (ng) | Milligrams (mg) to Grams (g) | |
| Flow Rate | 0.5 - 2.0 mL/min | >10 mL/min | |
| Outcome | Chromatogram for Data Analysis | Collected Pure Fractions |
Gas Chromatography (GC) Methods
Gas chromatography is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. For acidic compounds like this compound, a derivatization step is typically required to convert the polar carboxylic acid group into a less polar, more volatile ester. researchgate.netepa.govusgs.gov Common derivatizing agents include diazomethane or pentafluorobenzyl bromide (PFBB). usgs.govresearchgate.net
The Electron Capture Detector (ECD) is exceptionally sensitive to electronegative compounds, particularly those containing halogens like bromine and chlorine. scioninstruments.commeasurlabs.comwikipedia.org This makes GC-ECD an ideal method for the trace analysis of this compound. chromatographyonline.com The ECD operates by measuring a decrease in a constant current caused by the capture of electrons by the halogenated analyte molecules as they pass through the detector. wikipedia.orgchromatographyonline.com This high selectivity minimizes interference from non-halogenated co-extractives in complex samples. scioninstruments.comchromatographyonline.com The use of capillary columns provides high-resolution separations, and employing dual columns with different stationary phases can be used for confirmation of the analyte's identity. epa.govscioninstruments.com With this method, practical detection limits in water samples can reach the parts-per-trillion (ppt) level. usgs.gov
| Parameter | Condition/Description | Reference |
|---|---|---|
| Derivatization Agent | Pentafluorobenzyl bromide (PFBB) or Diazomethane | researchgate.netusgs.govresearchgate.net |
| Column | Fused-silica capillary column (e.g., SCION-5ms) | epa.govscioninstruments.com |
| Carrier Gas | Nitrogen or Argon/Methane | scioninstruments.com |
| Detector | Electron Capture Detector (ECD) | epa.govscioninstruments.com |
| Principle | Detects electron-absorbing compounds (e.g., halogenated) | wikipedia.orgchromatographyonline.com |
| Sensitivity | Extremely high for halogenated compounds (ppt levels) | usgs.govwikipedia.org |
Fast GC Techniques for High-Throughput Analysis
For laboratories facing a high volume of samples, increasing sample throughput is a critical objective. Fast Gas Chromatography (GC) offers a powerful solution by significantly reducing analysis times compared to conventional GC methods, often by a factor of three to ten, without compromising analytical quality. This is particularly relevant for the analysis of semi-volatile compounds like derivatized phenoxyalkanoic acids. The primary goal of Fast GC is to shorten run times, thereby increasing the number of samples that can be analyzed per day and reducing operational costs. thermofisher.com
The acceleration of chromatographic separation in Fast GC is achieved by manipulating several key parameters:
Column Dimensions: Shorter and narrower internal diameter (I.D.) columns (e.g., 10-15 m length, 0.10-0.18 mm I.D.) are used. The shorter length reduces the migration time of analytes, while the narrower I.D. enhances separation efficiency, which helps to offset the resolution loss from the shorter column length. thermofisher.comamericanlaboratory.com
Carrier Gas: Hydrogen is often the preferred carrier gas over helium due to its lower viscosity and optimal linear velocity at a higher flow rate. This allows for faster separations without a significant loss in resolution. thermofisher.com
Fast Oven Temperature Programming: Rapid heating rates (e.g., >25°C/min) are employed to expedite the elution of analytes from the column. thermofisher.com
Detector Acquisition Rate: Detectors, particularly mass spectrometers, must have a high data acquisition rate to accurately capture the much narrower peaks produced in Fast GC, which can be less than one second wide. oup.com
When coupled with tandem mass spectrometry (GC-MS/MS), Fast GC becomes a highly selective and sensitive tool for high-throughput analysis. The use of Multiple Reaction Monitoring (MRM) mode in MS/MS overcomes matrix effects, which is a common challenge when using abbreviated sample preparation methods like QuEChERS. tcichemicals.com This combination of a rapid and robust sample preparation technique with a Fast GC-MS/MS system is ideal for routine laboratories that need to quantify thousands of samples per year with short run times. tcichemicals.comresearchgate.net
Table 1: Comparison of Conventional GC vs. Fast GC Parameters for Pesticide Analysis
| Parameter | Conventional GC | Fast GC |
|---|---|---|
| Column Length | 30 m | 10–15 m |
| Column I.D. | 0.25–0.32 mm | 0.10–0.18 mm |
| Carrier Gas | Helium | Hydrogen (preferred) |
| Temperature Ramp Rate | 5–15 °C/min | >25 °C/min |
| Analysis Time | 20–45 min | <10 min |
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) has emerged as a cornerstone technique for the analysis of polar, non-volatile compounds like this compound. A significant advantage of this approach is that it allows for the direct analysis of acidic herbicides without the need for a derivatization step, which is mandatory for GC analysis. tcichemicals.com This simplifies sample preparation, reduces analysis time, and eliminates potential errors associated with the derivatization reaction.
UHPLC systems utilize columns packed with sub-2 µm particles, which provide higher resolution, greater peak capacity, and faster separation times compared to traditional HPLC. researchgate.net For phenoxyalkanoic acids, reversed-phase chromatography is typically employed, using columns such as a C18. The separation is achieved with a mobile phase gradient, commonly consisting of water and acetonitrile or methanol, with a small amount of an acidifier like formic acid to ensure the analytes are in their protonated form for better retention and peak shape. oup.comresearchgate.net
The coupling of UHPLC with a tandem mass spectrometer, particularly a triple quadrupole instrument, offers exceptional selectivity and sensitivity. tcichemicals.comeuropa.eu Detection is typically performed in negative electrospray ionization (ESI) mode, where the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion. researchgate.net By using the MRM acquisition mode, specific precursor-to-product ion transitions are monitored for each analyte, which dramatically reduces background noise and matrix interferences, allowing for reliable quantification at trace levels (ng/L or ppt). oup.comresearchgate.net This high degree of selectivity and sensitivity enables direct injection of water samples in some cases, bypassing laborious pre-concentration steps. researchgate.netresearchgate.net The method has been successfully validated for numerous phenoxyacetic acid herbicides in groundwater and other environmental samples, with limits of detection (LODs) often in the low ng/L range and total run times under 15 minutes. oup.com
Table 2: Example UHPLC-MS/MS Conditions for Phenoxyacetic Acid Herbicide Analysis in Water
| Parameter | Condition |
|---|---|
| Instrument | ACQUITY UPLC I-Class System with Xevo TQ-S Mass Spectrometer researchgate.netresearchgate.net |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm tcichemicals.comresearchgate.net |
| Mobile Phase A | Water with 0.01% Formic Acid oup.com |
| Mobile Phase B | Acetonitrile with 0.01% Formic Acid oup.com |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10-50 µL tcichemicals.com |
| Ionization Mode | Electrospray Ionization (ESI), Negative researchgate.net |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) tcichemicals.com |
| Analysis Time | 5–12 minutes oup.comresearchgate.net |
| Typical LOD | 0.00008–0.0047 µg/L oup.com |
Sample Preparation and Matrix Effects Mitigation
Extraction Techniques for Diverse Matrices (e.g., Solid-Phase Extraction)
The goal of sample preparation is to isolate the target analyte from complex matrices such as soil, water, or food, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. Solid-Phase Extraction (SPE) is a widely adopted and effective technique for preparing samples containing phenoxyalkanoic acids. researchgate.net It offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and the potential for automation. researchgate.net
The effectiveness of SPE relies on the selection of an appropriate sorbent material. For acidic herbicides like this compound, the sample pH must first be adjusted to below the analyte's pKa (typically pH < 2-3) to ensure the carboxylic acid group is protonated and the molecule is in its less polar, neutral form. This enhances its retention on reversed-phase sorbents.
A variety of SPE sorbents have been evaluated for the extraction of phenoxyalkanoic acids:
Polymeric Sorbents: Materials like styrene-divinylbenzene (SDVB) or N-vinylpyrrolidone-divinylbenzene copolymers are often preferred. They exhibit high surface area and stability across a wide pH range, providing excellent retention for a broad range of compounds, including acidic herbicides, and often yield high and reproducible recoveries (>90%).
Modified Silica Sorbents: C18-bonded silica is a common reversed-phase sorbent, but its silica backbone can be unstable at the low pH values required for acidic herbicide extraction. Phenyl-silica sorbents have been shown to provide high recoveries, sometimes superior to C18. oup.com
Anion Exchange Sorbents: Strong anion exchange (SAX) sorbents can also be used. In this case, the sample is loaded at a neutral pH where the carboxylic acid is deprotonated (anionic), allowing it to be retained by the positively charged sorbent. The analyte is then eluted by a solvent that disrupts the ionic interaction.
Dispersive Solid-Phase Extraction (d-SPE): As part of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, d-SPE is a cleanup step following an initial solvent extraction. Sorbents like primary secondary amine (PSA) are used to remove polar interferences such as organic acids and sugars, while sorbents like graphitized carbon black (GCB) remove pigments and sterols. tcichemicals.com
Table 3: Comparison of SPE Sorbent Performance for Phenoxyalkanoic Acid Herbicides
| Sorbent Type | Retention Mechanism | Typical Recovery | Notes |
|---|---|---|---|
| Polymeric (e.g., SDVB) | Reversed-phase | >95% oup.com | Stable over a wide pH range; high capacity. |
| Phenyl-silica | Reversed-phase (π-π interactions) | >95% oup.com | Good alternative to C18 for these compounds. |
| C18 Bonded Silica | Reversed-phase | Variable, can be low | Potential for low recovery due to instability at low pH. oup.com |
| Strong Anion Exchange (SAX) | Anion exchange | Good | Requires careful pH control during loading and elution. |
Derivatization Strategies for Enhanced Detectability and Separation
Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a specific analytical method. For the GC analysis of polar compounds like this compound, derivatization is an essential step. The free carboxylic acid group makes the molecule non-volatile and prone to thermal degradation in the hot GC injection port. Converting the acid to an ester increases its volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity.
Esterification is the most common derivatization strategy for carboxylic acids prior to GC analysis. Several reagents are available, each with distinct advantages and disadvantages.
Diazomethane (CH₂N₂): This is a highly efficient and rapid methylating agent that reacts cleanly with carboxylic acids at room temperature to form methyl esters, with nitrogen gas as the only byproduct. oup.comepa.gov Despite its high efficiency, diazomethane is highly toxic and explosive, requiring specialized glassware and extreme caution during its preparation and use. oup.com A safer alternative is trimethylsilyldiazomethane (TMSD), which also prepares methyl esters but is less hazardous than diazomethane. scispace.com
Pentafluorobenzyl Bromide (PFBBr): This reagent is particularly valuable for trace analysis as it introduces a pentafluorobenzyl group into the molecule. The resulting PFB esters are highly responsive to electron capture detection (ECD), a very sensitive and selective detection method for halogenated compounds. oup.com This derivatization significantly lowers the detection limits for the analyte. The reaction is often performed under phase-transfer catalysis conditions, where a catalyst like a tetraalkylammonium salt facilitates the transfer of the carboxylate anion from the aqueous phase to the organic phase for reaction with the PFBBr. thermofisher.comresearchgate.net
Other common esterification reagents include alcohols (e.g., methanol) in the presence of an acid catalyst (like BF₃, HCl, or H₂SO₄) and various alkyl chloroformates. oup.comeuropa.eu
While esterification for GC is the most common approach, derivatization can also be employed to enhance detection in HPLC or MS.
Fluorescence Labeling Reagents: For HPLC analysis with fluorescence detection (FLD), which offers very high sensitivity, a fluorescent tag must be attached to the non-fluorescent carboxylic acid molecule. This pre-column derivatization involves reagents that have a fluorophore group and a reactive functional group that targets the carboxylic acid. oup.com Examples of such reagents include:
Coumarin Analogues: These compounds react with carboxylic acids to form highly fluorescent esters.
Anthracene Derivatives: Reagents like 9-chloromethyl anthracene react with carboxylic acids, in the presence of a catalyst, to yield fluorescent esters that can be detected at very low levels. oup.com
9-Anthryldiazomethane (ADAM): This is a fluorescent analog of diazomethane that forms fluorescent esters, enabling sensitive detection. thermofisher.com
Reagents for Enhanced MS Detection: While UHPLC-MS/MS can often analyze underivatized phenoxyalkanoic acids, derivatization can sometimes be used to improve ionization efficiency or to shift the analyte into a region of the mass spectrum with less interference. Silylation reagents, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), can be used to create tert-butyldimethylsilyl (TBDMS) esters. These derivatives are suitable for GC-MS and produce characteristic mass spectra with a prominent [M-57]⁺ ion (loss of the t-butyl group), which is useful for identification and quantification. thermofisher.com
Method Validation Parameters
Method validation is a critical process that demonstrates the suitability of an analytical method for its intended purpose. For the analysis of trace levels of compounds like 2,4-D in complex matrices, a comprehensive validation process is essential to ensure the reliability of the results.
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. nih.govresearchgate.net These parameters are fundamental in defining the sensitivity of an analytical method.
For the analysis of 2,4-D in different environmental matrices, various LOD and LOQ values have been reported, depending on the analytical technique and the complexity of the sample matrix. For instance, a high-performance liquid chromatography (HPLC) method with UV detection has been validated for the analysis of 2,4-D in soil samples. nih.govoup.com In another study focusing on water samples, a salting-out assisted liquid-liquid extraction method coupled with HPLC-UV detection achieved even lower detection and quantitation limits. deswater.com
Table 1: LOD and LOQ for 2,4-D in Different Matrices
| Matrix | Method | LOD | LOQ |
| Spiked Soil Samples | HPLC-UV | 0.005 ppm | 0.010 ppm |
| Unspiked Soil Samples | HPLC-UV | 0.003 ppm | 0.006 ppm |
| Water Samples | HPLC-UV | 0.004 µg/L | 0.01 µg/L |
| Rat Serum | HPLC-UV | - | 0.3 mg/L |
Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. mdpi.com This is typically evaluated by analyzing a series of standards of known concentrations and is often expressed by the correlation coefficient (R²) of the calibration curve, with a value close to 1 indicating excellent linearity. wikipedia.org
Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies in spiked samples. Precision measures the degree of agreement among a series of individual measurements under the same conditions and is usually expressed as the relative standard deviation (RSD). nih.gov
A validated HPLC method for the determination of 2,4-D in rat serum demonstrated excellent linearity over a wide concentration range. nih.gov Similarly, a method for water analysis also showed strong linearity. deswater.com The precision of these methods is typically evaluated at different concentration levels, with lower RSD values indicating higher precision. deswater.comnih.gov
Table 2: Linearity, Accuracy, and Precision Data for 2,4-D Analysis
| Matrix | Linearity Range | Correlation Coefficient (R²) | Accuracy (Recovery) | Precision (RSD) |
| Rat Serum | 0.1–400 mg/L | > 0.999 | 100.4% - 101.9% | Intra-day: 0.48% - 1.90% Inter-day: 0.35% - 7.26% |
| Water Samples | 0.01–50 µg/L | 0.9999 | 91.71% - 99.84% | 0.22% - 6.74% |
| Tomato Samples | 0.025-0.2 mg/kg | 0.999068 | 95.8% - 110.5% | 3.29% - 5.6% |
Recovery studies are essential for evaluating the efficiency of an analytical method in extracting the target analyte from a complex matrix. oup.comnih.gov This is performed by adding a known amount of the analyte (spiking) to a blank sample matrix and then analyzing the sample to determine the percentage of the analyte that is recovered.
For 2,4-D, recovery studies have been conducted in various matrices, including soil and water. A study on spiked soil samples reported recoveries ranging from 85% to 100%, indicating an efficient extraction process. nih.gov In water samples, the recovery of 2,4-D was found to be between 95.98% and 115%, demonstrating the high accuracy of the method in this matrix. deswater.com
Table 3: Recovery of 2,4-D in Spiked Samples
| Matrix | Spiking Level | Recovery (%) |
| Soil | Not specified | 85 - 100 |
| Water | 0.1, 2, and 30 µg/L | 98.2 - 104 |
| Rat Serum | 5, 50, and 100 µg/mL | 100.4 - 101.9 |
| Tomato | 0.05 mg/kg | 110.5 |
| Tomato | 0.15 mg/kg | 95.8 |
Immunochemical Methods (e.g., ELISA) for Targeted Detection
Immunochemical methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid, sensitive, and cost-effective approach for the targeted detection of specific compounds. eurofins-technologies.comgoldstandarddiagnostics.us These methods are based on the highly specific binding between an antibody and its target antigen.
For the detection of 2,4-D, direct competitive ELISA kits are commercially available. eurofins-technologies.comgoldstandarddiagnostics.us In this format, 2,4-D present in a sample competes with a labeled 2,4-D conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of 2,4-D in the sample. eurofins-technologies.com
These ELISA kits are suitable for the quantitative or qualitative screening of 2,4-D in water samples and can be performed in less than two hours. eurofins-technologies.com While these methods are excellent for rapid screening, positive results should be confirmed by a conventional analytical method such as HPLC or gas chromatography-mass spectrometry (GC/MS). eurofins-technologies.comgoldstandarddiagnostics.us
Table 4: Performance Characteristics of a Commercial 2,4-D ELISA Kit
| Parameter | Value |
| Assay Principle | Direct Competitive ELISA |
| Limit of Quantitation | ~1.67 ng/mL |
| Mid-point of the Test | ~13.71 ng/mL |
| Reproducibility (CVs for standards) | < 10% |
| Reproducibility (CVs for samples) | < 15% |
Applications in Organic Synthesis and As Synthetic Intermediates
Role as a Building Block for Complex Molecules
In organic synthesis, the term "building block" refers to a molecule that can be readily incorporated into a larger, more complex structure. 3-(2-Bromo-4-chlorophenoxy)propanoic acid possesses several functional groups—a carboxylic acid, an ether linkage, and two halogen atoms (bromine and chlorine) on the aromatic ring—that make it a candidate for such a role. The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, or acid halides, providing multiple avenues for reaction. The bromine and chlorine atoms on the phenyl ring can participate in various coupling reactions, such as Suzuki or Heck couplings, allowing for the formation of new carbon-carbon bonds and the assembly of intricate molecular architectures.
The presence of multiple reactive sites allows for sequential and selective reactions, a key strategy in the construction of complex molecules. For instance, the carboxylic acid could be modified first, followed by a cross-coupling reaction at the bromine or chlorine position, or vice versa. This versatility makes compounds like this compound valuable in the synthesis of novel compounds with potentially interesting chemical and biological properties.
Synthesis of Bioactive Molecules and Analogs
For example, many compounds containing a phenoxyacetic or phenoxypropanoic acid moiety exhibit biological activity. By using this compound as a starting material, medicinal chemists could synthesize a library of new compounds with variations in the substitution pattern of the aromatic ring. The bromine and chlorine atoms could be replaced with other functional groups to explore the structure-activity relationships of a particular class of bioactive molecules. This approach is fundamental in drug discovery and development, where the goal is to optimize the therapeutic properties of a lead compound.
Preparation of Agricultural Chemicals (e.g., Herbicides, Fungicides)
A significant application for compounds structurally similar to this compound is in the agricultural sector. Phenoxyalkanoic acids are a well-established class of herbicides. For instance, compounds like 2,4-D (2,4-dichlorophenoxyacetic acid) and mecoprop (B166265) (2-(4-chloro-2-methylphenoxy)propanoic acid) are widely used to control broadleaf weeds. nih.govnih.gov These herbicides often function as synthetic auxins, disrupting normal plant growth processes.
Given this precedent, it is plausible that this compound could either possess herbicidal activity itself or serve as an intermediate in the synthesis of new herbicidal agents. A patent for substituted anilinopyrimidines, which have herbicidal properties, mentions the use of a structurally related bromo-substituted phenoxypropionic acid derivative, 2-[4-(5-bromo-N-methyl-2-pyrimidyl-amino)phenoxy]propionic acid, as an intermediate in their synthesis. google.com This suggests a potential route for the application of this compound in the development of novel agricultural chemicals.
Furthermore, some phenoxy acid derivatives have been investigated for their fungicidal properties. The synthesis of novel fungicides could potentially involve intermediates like this compound to introduce specific halogenated phenyl moieties into the final product.
Use as a Reference Standard in Analytical Workflows
In analytical chemistry, a reference standard is a highly purified compound used to calibrate analytical instruments and to identify and quantify the presence of a substance in a sample. Given that this compound is commercially available for research purposes, it has the potential to be used as a reference standard in specific analytical workflows. scbt.com
For example, if this compound were identified as a metabolite or a degradation product of a commercial herbicide or pharmaceutical, a certified reference material would be necessary for its detection and quantification in environmental or biological samples. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) rely on pure reference standards for accurate analysis. While there is no widespread, documented use of this compound as a reference standard at present, its availability makes this a potential application should the need arise in a research or regulatory context.
Structure Activity Relationship Sar Studies of Analogues
Influence of Halogenation Pattern on Biological Activity
The nature, position, and number of halogen substituents on the phenoxy ring significantly modulate the biological activity of phenoxypropanoic acid analogues. Halogenation can influence the compound's lipophilicity, electronic properties, and metabolic stability, thereby affecting its interaction with biological targets. nih.govresearchgate.net
The introduction of halogen atoms, such as bromine and chlorine, generally enhances the biological activity of many compounds by increasing their bulkiness and altering their electronic polarization. mdpi.com For instance, in a series of halogenated phenols, the type of halogen and its position on the phenyl ring were found to be critical for their inhibitory activity against protein tyrosine kinase, with chloro-substituted compounds showing the strongest activity. The order of activity was determined to be Cl > Br > F (or I), suggesting that the chloro atom may play a key role in the interaction with the biological target. jst.go.jp
Quantitative structure-activity relationship (QSAR) studies on halogenated phenols have indicated a correlation between the acute toxicity and the octanol-water partition coefficient, the highest occupied molecular orbital, the dipole moment, and the sum of halogenated electric charges. researchgate.net This suggests that the electronic properties conferred by the halogen substituents are a major determinant of biological activity. In the context of phenoxyacetic acid derivatives, the substitution of chlorine in the aromatic ring has been shown to destabilize the π-electron system, which can influence the molecule's reactivity and, consequently, its biological effects. mdpi.com
Specifically for phenoxypropanolamines, 2,5-dihalogenated derivatives were found to be more potent β-receptor blockers than their 2,4-dihalogenated counterparts, while 3,4-dihalogenation resulted in the weakest effects. nih.gov This highlights the importance of the substitution pattern. While direct SAR studies on the specific halogenation pattern of 3-(2-Bromo-4-chlorophenoxy)propanoic acid are limited, the existing literature on related halogenated aromatic compounds underscores the critical role of the type and position of halogens in determining biological activity. nih.govresearchgate.netmdpi.com
Impact of Propanoic Acid Chain Modifications
Modifications to the propanoic acid side chain of phenoxypropanoic acid analogues can significantly alter their pharmacokinetic and pharmacodynamic properties. The carboxylic acid group is a key feature, often acting as a hydrogen bond donor and acceptor and establishing strong electrostatic interactions with basic amino acids like arginine, proline, and lysine (B10760008) in the active site of protein targets. nih.gov
Studies on related arylpropanoic acids have shown that even minor changes to this side chain can have profound effects. For instance, the introduction of a single additional methyl group at the 2-position of the propionic acid moiety of certain antitumor agents was tolerated without significant loss of in vivo activity, implying that an intact 2-oxypropionic acid moiety is crucial for maximum activity. nih.gov
The length and branching of the carboxylic acid chain can also influence biological activity. In a study of fatty acids, an increase in the carbon chain length of medium-chain fatty acids (MCFAs) and long-chain fatty acids (LCFAs) corresponded to an increase in antibacterial bioactivity. nih.gov While not directly on phenoxypropanoic acids, this suggests that the length of the aliphatic chain is a key determinant of biological effect.
Bioisosteric replacement of the carboxylic acid functionality is another strategy to modulate activity. For example, replacing the α-amino carboxylic acid in 2-amino-5-phosphonopentanoic acid with a 3,4-diamino-3-cyclobutene-1,2-dione moiety yielded potent NMDA antagonists. nih.gov Such modifications alter the acidity, polarity, and steric profile of the molecule, leading to different interactions with biological targets.
Furthermore, the conformational flexibility of the propanoic acid residue can be related to its biological activity. For some α-phenylpropionic acids with anti-inflammatory activity, a more open dihedral angle between the phenyl ring and the carboxylic acid group was associated with greater activity. nih.gov This highlights the importance of the three-dimensional arrangement of the propanoic acid chain in relation to the rest of the molecule.
Role of Phenoxy Linkage in Molecular Interactions
The ether bond itself can participate in molecular interactions. The oxygen atom of the ether linkage can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donors in the active site of a receptor or enzyme. Ether lipids, which also contain an ether linkage, are known to be major structural components of cell membranes, and the lack of a carbonyl oxygen at the sn-1 position facilitates stronger intermolecular hydrogen bonding between the headgroups. nih.gov This suggests that the ether linkage in phenoxypropanoic acids can contribute to their binding affinity and specificity.
In Silico Approaches to SAR (e.g., Molecular Docking with Biological Targets)
In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for investigating the SAR of this compound analogues. These computational approaches provide insights into the potential binding modes of these compounds with their biological targets and help to rationalize their observed biological activities.
Molecular docking studies have been employed to predict the binding orientation of phenoxypropanoic acid derivatives within the active sites of various proteins. For example, docking studies of β-hydroxy-β-arylpropanoic acids, which are structurally similar to NSAIDs, have been used to identify potential cyclooxygenase-2 (COX-2) inhibitors. mdpi.com Similarly, derivatives of 2-(3-benzoylphenyl)propanoic acid have been docked into the active site of 5-lipoxygenase to identify potential inhibitors. researchgate.net These studies help to elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding of these ligands to their targets.
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For halogenated phenols, QSAR models have been developed that correlate their toxicity with various quantum chemical descriptors, providing insights into the structural features that contribute to their biological effects. researchgate.net A QSAR study on meta-substituted phenyl propanoic acids as peroxisome proliferator-activated receptor gamma (PPARγ) agonists revealed a strong correlation between certain molecular descriptors and biological activity, with a high correlation coefficient (r² = 0.9393). researchgate.net Such models can be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent and selective compounds.
For halogenated compounds, in silico tools can also predict their potential for endocrine disruption by calculating their affinities for various nuclear receptors. nih.gov These computational approaches, when used in conjunction with experimental data, provide a comprehensive understanding of the SAR of this compound and its analogues.
Enzyme Inhibition Studies
Phenoxypropanoic acid derivatives have been investigated for their ability to inhibit various enzymes, which is a common mechanism of action for many therapeutic agents. The inhibition of specific enzymes can lead to a desired physiological response.
One notable example is the inhibition of acetyl-coenzyme A carboxylase (ACCase) by certain phenoxypropionic acid derivatives. ACCase is a key enzyme in the biosynthesis of fatty acids. A study demonstrated that 2-(p-chlorophenoxy)-2-methylpropionic acid and 2-ethylhexanoic acid completely inhibited ACCase from various animal species at a concentration of 10⁻³M. nih.gov This inhibition of fatty acid biosynthesis suggests a potential mechanism for the biological effects of these compounds.
The general principles of enzyme inhibition, which can be either reversible or irreversible, apply to phenoxypropanoic acid analogues. mdpi.com The specific interactions between the inhibitor and the enzyme's active site determine the type and potency of inhibition. Molecular docking studies can provide insights into these interactions, helping to explain the inhibitory activity of these compounds. For instance, docking studies of β-hydroxy-β-arylpropanoic acids have been used to identify potential inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. mdpi.com
While specific enzyme inhibition studies for this compound are not widely reported, the findings for related compounds suggest that enzyme inhibition is a plausible mechanism of action for this class of molecules. Further research is needed to identify the specific enzymes that are targeted by this compound and its analogues.
Ligand-Receptor Interaction Studies (e.g., PPAR Ligands)
A significant area of research for phenoxypropanoic acid analogues is their interaction with nuclear receptors, particularly the peroxisome proliferator-activated receptors (PPARs). PPARs are ligand-activated transcription factors that play crucial roles in regulating lipid and glucose metabolism. nih.gov There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.
Phenylpropanoic acid derivatives have been identified as potent PPAR agonists. jst.go.jp For example, a series of α-benzylphenylpropanoic acids were designed as PPARγ-selective agonists. nih.govacs.orgacs.org Interestingly, these compounds showed a reversal of the typical stereochemistry-activity relationship observed for other phenylpropanoic acid ligands, with the (R)-enantiomer being a more potent PPARγ-selective agonist than the (S)-enantiomer. acs.org
The binding affinity of ligands to PPARs is a key determinant of their activity. Studies have shown that PPARα exhibits high affinity for unsaturated long-chain fatty acyl-CoAs and unsaturated long-chain fatty acids, with Kd values in the nanomolar range. nih.gov The binding of a ligand to the ligand-binding domain of a PPAR induces a conformational change in the receptor, which in turn modulates the expression of target genes. semanticscholar.orgresearchgate.net
The structural features of phenoxypropanoic acid analogues that are important for PPAR binding have been investigated. The acidic head group (the carboxylic acid) typically interacts with polar amino acid residues in the receptor's binding pocket, while the hydrophobic tail interacts with a hydrophobic region of the pocket. elsevier.com The specific halogenation pattern and other substituents on the phenyl ring can influence the binding affinity and selectivity for different PPAR isoforms. jst.go.jp
In silico studies, such as molecular docking, have been used to model the interaction of phenoxypropanoic acid derivatives with the ligand-binding domain of PPARs, providing insights into the structural basis for their activity. nih.gov These studies, combined with experimental data, are crucial for the design of novel PPAR ligands with improved therapeutic profiles.
Emerging Research Avenues and Future Directions
Novel Synthetic Routes and Sustainable Chemistry Approaches
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 3-(2-Bromo-4-chlorophenoxy)propanoic acid and its analogues, research is moving beyond traditional synthesis in favor of greener and more sustainable alternatives.
Future synthetic strategies are likely to focus on:
Catalytic C-O Coupling Reactions: The ether linkage in phenoxypropanoic acids is a key structural feature. Research into novel catalysts, such as copper or palladium complexes with tailored ligands, could enable the formation of this bond under milder conditions and with higher yields, reducing the need for harsh reagents and high temperatures.
Enantioselective Synthesis: Many biologically active phenoxypropanoic acids are chiral, with one enantiomer often exhibiting significantly higher activity. The development of enantioselective synthetic routes, potentially employing chiral catalysts or biocatalytic methods, is a critical area of research. This would allow for the production of single-enantiomer products, which can be more effective and have a reduced environmental impact. rsc.org
Biocatalysis: The use of enzymes in organic synthesis offers a highly selective and environmentally friendly alternative to traditional chemical methods. Enzymes such as lipases and esterases could be employed for the stereoselective synthesis or resolution of chiral phenoxypropanoic acids.
Solvent-Free and Aqueous Synthesis: The principles of green chemistry encourage the reduction or elimination of hazardous solvents. pnas.org Research into solvent-free reaction conditions or the use of water as a solvent for the synthesis of these compounds is a promising avenue for reducing the environmental footprint of their production. rsc.orgpnas.org
| Synthetic Approach | Key Advantages | Potential for this compound |
| Catalytic C-O Coupling | Milder reaction conditions, higher yields, reduced byproducts. | More efficient and sustainable synthesis of the core phenoxy ether structure. |
| Enantioselective Synthesis | Production of single, more active enantiomers, reduced environmental impact. rsc.org | Development of more potent and specific biologically active compounds. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Greener synthesis and resolution of chiral analogues. |
| Solvent-Free/Aqueous Synthesis | Reduced use of hazardous solvents, lower environmental impact. pnas.org | A more sustainable manufacturing process. |
Advanced Spectroscopic Characterization Techniques for Dynamic Systems
Understanding the structure, dynamics, and interactions of this compound in complex systems is crucial for elucidating its mechanism of action and environmental fate. Advanced spectroscopic techniques are poised to provide unprecedented insights in this area.
Future characterization efforts will likely involve:
Two-Dimensional Nuclear Magnetic Resonance (2D NMR): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide detailed information about the connectivity and spatial proximity of atoms within the molecule. wikipedia.org This is particularly valuable for confirming the structure of novel derivatives and for studying their interactions with biological macromolecules.
Dynamic NMR (DNMR): DNMR can be used to study the conformational dynamics of the molecule, such as the rotation around the ether linkage. This information is important for understanding how the molecule binds to its biological target.
Mass Spectrometry Imaging (MSI): MSI is a powerful technique that allows for the visualization of the spatial distribution of molecules in biological tissues. This could be used to study the uptake, distribution, and metabolism of this compound in plants or other organisms.
Chiroptical Spectroscopy: Techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) are essential for determining the absolute configuration of chiral phenoxypropanoic acids and for studying their interactions with other chiral molecules.
Machine Learning and AI in Compound Design and Prediction
In the context of this compound and its analogues, ML and AI can be applied to:
Predictive Modeling of Bioactivity: ML algorithms can be trained on existing datasets of phenoxypropanoic acids to develop quantitative structure-activity relationship (QSAR) models. acs.org These models can then be used to predict the biological activity of new, unsynthesized compounds, accelerating the discovery of more potent and selective molecules.
Toxicity and Ecotoxicity Prediction: A significant challenge in the development of new chemicals is ensuring their safety for human health and the environment. ML models can be developed to predict the toxicity and ecotoxicity of compounds based on their chemical structure, allowing for the early identification and elimination of potentially harmful candidates. euroscipy.orgacs.org
De Novo Design of Novel Compounds: Generative AI models can be used to design entirely new molecules with desired properties. By providing the model with a set of target parameters, such as high biological activity and low toxicity, it can generate novel chemical structures that can then be synthesized and tested.
Optimization of Synthetic Routes: AI algorithms can be used to analyze complex reaction networks and identify the most efficient and sustainable synthetic routes for a given target molecule.
| AI/ML Application | Description | Potential Impact |
| Predictive Bioactivity Modeling | Using algorithms to predict the biological effects of new compounds. | Faster discovery of more effective molecules. |
| Toxicity/Ecotoxicity Prediction | Assessing the potential harm of chemicals to humans and ecosystems. euroscipy.orgacs.org | Early identification of unsafe compounds, reducing development costs and risks. |
| De Novo Compound Design | Generating novel molecular structures with desired properties. | Innovation of new chemical entities with improved performance. |
| Synthetic Route Optimization | Identifying the most efficient and sustainable ways to synthesize a molecule. | Greener, more cost-effective chemical production. |
Interdisciplinary Research with Environmental Science and Chemical Biology
The study of this compound and related compounds benefits greatly from interdisciplinary collaborations, particularly with environmental science and chemical biology.
Future research in this area will likely focus on:
Environmental Fate and Transformation: Understanding how these compounds behave in the environment is crucial. nih.gov Research into their biodegradation pathways, potential for bioaccumulation, and the formation of transformation products is essential for assessing their environmental risk. mdpi.comresearchgate.netnih.govresearchgate.net The role of microbial communities in the degradation of halogenated organic compounds is a key area of investigation. mdpi.com
Development of Chemical Probes: Chemical probes are small molecules that can be used to study biological processes. nih.gov Derivatives of this compound could be designed as chemical probes to investigate the function of specific enzymes or receptors. nih.govcambridge.orgnih.gov
Mode of Action Studies: Elucidating the precise molecular mechanism by which these compounds exert their biological effects is a fundamental goal. This involves identifying the target proteins and understanding the downstream cellular consequences of their interaction.
Bioremediation Strategies: For compounds that are found to be persistent in the environment, research into bioremediation strategies, using microorganisms to break them down into harmless substances, is a critical area of environmental science.
Development of New Analytical Platforms for Trace Analysis
The ability to detect and quantify low concentrations of this compound and its metabolites in complex matrices is essential for environmental monitoring and biological studies. The development of novel analytical platforms is key to achieving this.
Future advancements in analytical platforms are expected in the following areas:
Electrochemical Sensors: The development of highly sensitive and selective electrochemical sensors for the detection of halogenated organic pollutants is a rapidly growing field. acs.orgnih.govacs.orgnih.govresearchgate.net These sensors offer the potential for rapid, on-site analysis without the need for extensive sample preparation.
Lab-on-a-Chip Devices: Miniaturized analytical devices, often referred to as "lab-on-a-chip," integrate multiple analytical steps onto a single chip. usda.govmdpi.comyoutube.comnih.govnih.gov These devices can provide rapid and high-throughput analysis of small sample volumes, making them ideal for environmental screening and biological assays.
Advanced Mass Spectrometry Techniques: The coupling of high-resolution mass spectrometry with advanced separation techniques, such as ultra-high-performance liquid chromatography (UHPLC), allows for the highly sensitive and specific detection of trace levels of these compounds in complex mixtures.
Immunoassays and Biosensors: The development of antibodies that specifically recognize this compound could form the basis of highly sensitive immunoassays and biosensors for its detection. mdpi.com
| Analytical Platform | Principle of Operation | Advantages for Trace Analysis |
| Electrochemical Sensors | Measurement of current or potential changes upon interaction with the analyte. acs.orgnih.govacs.orgnih.govresearchgate.net | High sensitivity, portability, potential for real-time monitoring. |
| Lab-on-a-Chip Devices | Miniaturized and integrated analytical systems on a microfluidic chip. usda.govmdpi.comyoutube.comnih.govnih.gov | High throughput, low sample consumption, automation. |
| Advanced Mass Spectrometry | Separation by chromatography followed by mass-to-charge ratio analysis. | High sensitivity, high selectivity, structural elucidation. |
| Immunoassays and Biosensors | Specific binding of an antibody or biological receptor to the analyte. mdpi.com | High specificity, potential for simple and rapid tests. |
Q & A
Q. What are the recommended synthesis protocols for 3-(2-Bromo-4-chlorophenoxy)propanoic acid, and what parameters critically influence yield?
Methodological Answer: The synthesis typically involves halogenation and coupling reactions. A generalized approach includes:
Halogenation of Phenol Derivatives : Bromination and chlorination of the phenolic precursor using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) or tetrahydrofuran (THF).
Etherification : Coupling the halogenated phenol with propanoic acid derivatives via nucleophilic substitution. For example, using a base (e.g., K₂CO₃) to deprotonate the phenol, followed by reaction with 3-chloropropanoic acid.
Purification : Column chromatography or recrystallization to isolate the product.
Q. Critical Parameters :
- Reaction Temperature : Excess heat may lead to dehalogenation or side reactions.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems.
Reference : Analogous protocols from structurally similar compounds suggest yields of 60–75% under optimized conditions .
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm, split due to Br/Cl substituents) and the propanoic acid chain (δ 2.5–3.2 ppm for CH₂ groups).
- ¹³C NMR : Signals for carbonyl carbon (δ 170–175 ppm) and halogenated aromatic carbons (δ 115–135 ppm).
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with ESI-MS to confirm molecular weight (expected [M-H]⁻ ion at m/z 291.5).
- Elemental Analysis : Validate Br and Cl content (theoretical: Br ≈ 27.4%, Cl ≈ 12.1%).
Table 1 : Expected Spectroscopic Data
| Technique | Key Peaks/Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.3–7.5 (m, aromatic H), δ 3.1 (t, CH₂) |
| ¹³C NMR | δ 172 (COOH), δ 125–135 (aromatic C-Br/Cl) |
| HPLC Retention Time | ~8.2 min (gradient: 40–80% acetonitrile) |
Reference : Structural analogs in and provide comparable data .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer :
- Contamination Control :
- Use nitrile gloves and lab coats. Contaminated clothing must be laundered separately to avoid household exposure .
- Decontaminate surfaces with 10% sodium bicarbonate solution.
- Exposure Monitoring :
- Emergency Measures :
- Eye contact: Flush with saline for 15 minutes.
- Inhalation: Move to fresh air; administer oxygen if needed.
Reference : OSHA guidelines and hazard assessments from , and 8 .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?
Methodological Answer : Stepwise Approach :
Validate Computational Models :
- Compare DFT-calculated reaction pathways (e.g., Gibbs free energy barriers) with experimental kinetic data. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) for halogen interactions.
Experimental Replication :
- Conduct controlled reactions under inert atmospheres to isolate variables (e.g., moisture, oxygen).
Isolate Intermediates :
- Use quenching agents (e.g., D₂O) to trap reactive intermediates for NMR or MS analysis.
Case Example :
If bromine displacement is slower than predicted, evaluate steric effects using X-ray crystallography or substituent Hammett parameters.
Reference : Analogous troubleshooting from and highlights steric/electronic factors .
Q. How can structure-activity relationship (SAR) studies elucidate the role of halogen positioning in biological activity?
Methodological Answer : Experimental Design :
Synthesize Derivatives : Prepare analogs with Br/Cl at positions 2/4 (target compound), 3/4, and 2/2.
Biological Assays :
- Enzyme Inhibition : Measure IC₅₀ against cyclooxygenase (COX) or cytochrome P450 isoforms.
- Cellular Uptake : Radiolabel the compound (e.g., ¹⁴C) to quantify intracellular accumulation.
Computational Docking :
- Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2). Compare halogen bonding distances (<3.5 Å optimal).
Table 2 : Hypothetical SAR Data
| Derivative | COX-2 IC₅₀ (µM) | LogP | Binding Affinity (kcal/mol) |
|---|---|---|---|
| 2-Br,4-Cl | 1.2 | 2.8 | -9.5 |
| 3-Br,4-Cl | 5.6 | 3.1 | -7.8 |
| 2-Cl,5-Br | 8.3 | 2.5 | -6.2 |
Reference : and discuss halogen positioning’s impact on binding .
Q. What methodologies optimize regioselectivity in electrophilic substitution reactions involving this compound?
Methodological Answer : Strategies :
- Directing Groups : Introduce temporary groups (e.g., –NO₂) to steer electrophiles to meta/para positions.
- Solvent Effects : Use acetic acid to protonate the phenolic oxygen, reducing its directing influence.
- Catalytic Systems : Employ Pd-catalyzed C–H activation for selective functionalization.
Q. Example Protocol :
Nitrate the phenyl ring (HNO₃/H₂SO₄) to install –NO₂ at position 2.
Perform bromination (Br₂/FeBr₃) at the para position.
Reduce –NO₂ to –NH₂ (H₂/Pd-C), then remove via diazotization.
Reference : Regioselectivity principles from and halogenation techniques in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
